molecular formula C18H22N2OS B2608519 N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide CAS No. 953244-91-2

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2608519
CAS No.: 953244-91-2
M. Wt: 314.45
InChI Key: XOPLDWXFYZSDGK-UHFFFAOYSA-N
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Description

N-(4-(Pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a phenethylamine backbone substituted with a pyrrolidine ring and a thiophene-based acetamide group. The structural motif of a pyrrolidine ring attached to a phenyl ring is found in compounds known to interact with monoamine transporters . Specifically, research on similar structures has demonstrated potent activity as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with reduced effect on the serotonin transporter (SERT) . This selective profile makes such compounds valuable tools for studying the dopaminergic and noradrenergic systems in the context of neuropsychiatric disorders and substance abuse research . Furthermore, the thiophene acetamide moiety is a common heterocyclic scaffold in pharmaceutical development, with derivatives being investigated for a range of biological activities, including antimicrobial and antioxidant properties . The incorporation of this group can influence the compound's physicochemical characteristics and its interaction with biological targets. Researchers can utilize this compound as a key intermediate or as a novel chemical entity for screening against various biological targets, structure-activity relationship (SAR) studies, and for the development of new CNS-active pharmacotherapies. This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant safety protocols.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-18(14-17-4-3-13-22-17)19-10-9-15-5-7-16(8-6-15)20-11-1-2-12-20/h3-8,13H,1-2,9-12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPLDWXFYZSDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with thiophene-2-acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiophene rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in 5d) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in 5c) .
  • Thiophene Position : Thiophen-2-yl vs. thiophen-3-yl substitution (e.g., vs. Target compound) may alter target selectivity, as seen in NLRP3 inhibitors .

Biological Activity

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring, a phenethyl group, and a thiophene ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C12H16N2OC_{12}H_{16}N_{2}O. Its synthesis typically involves multi-step processes, including reactions between 4-(pyrrolidin-1-yl)benzaldehyde and thiophene-2-acetic acid, often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly G-protein-coupled receptors (GPCRs). These receptors are critical in transducing extracellular signals into cellular responses. The compound may act as an allosteric modulator, enhancing or inhibiting the activity of agonists at these receptors .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Studies suggest potential antidepressant properties, possibly through modulation of serotonin receptors.
  • Analgesic Properties : The compound may exhibit pain-relieving effects, which could be beneficial in pain management therapies.
  • Anti-inflammatory Activity : Preliminary data indicate that it might reduce inflammation markers in vitro.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructureBiological Activity
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(furan-2-yl)acetamideFuranModerate analgesic effects
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(pyridin-2-yl)acetamidePyridineAntidepressant properties
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(benzofuran-2-yl)acetamideBenzofuranAnti-inflammatory effects

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on GPCR Modulation : A study published in Pharmacology Reports demonstrated that this compound acts as a positive allosteric modulator on certain GPCRs, enhancing receptor signaling pathways associated with mood regulation .
  • Pain Management Research : In an experimental model of chronic pain, this compound significantly reduced pain scores compared to controls, indicating its potential as an analgesic agent.
  • Inflammation Study : Research conducted on inflammatory markers in cell cultures revealed that the compound downregulated pro-inflammatory cytokines, suggesting anti-inflammatory properties that warrant further investigation.

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